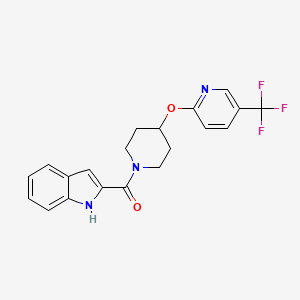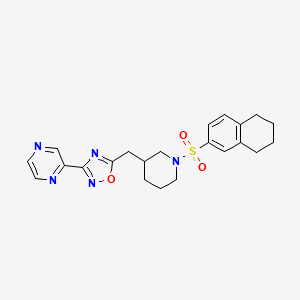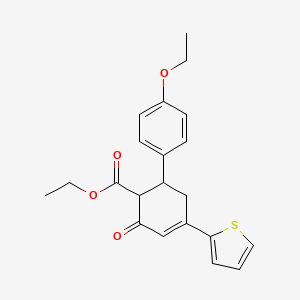![molecular formula C20H20N2O B2760179 6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one CAS No. 922952-04-3](/img/structure/B2760179.png)
6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one, also known as DMPP, is a synthetic compound that belongs to the pyridazinone family. DMPP has received significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Flefel et al. (2018) detailed the synthesis of novel pyridine and fused pyridine derivatives, including pyridazinone derivatives, through various chemical reactions. These compounds were evaluated for their antimicrobial and antioxidant activities, showing moderate to good efficacy. The study also included in silico molecular docking screenings to predict the binding energies of these compounds to target proteins (Flefel et al., 2018).
Another research by Al‐Zaydi and Borik (2007) explored microwave-assisted condensation reactions to synthesize pyridazinone derivatives. This approach aimed to improve yields and reduce reaction times, highlighting the versatility of pyridazinone scaffolds in organic synthesis (Al‐Zaydi & Borik, 2007).
Biological Applications
- Pyridazinone derivatives have been investigated for their biological activities. For instance, Kamble et al. (2015) synthesized new pyridazinone derivatives and evaluated them as anticancer, antiangiogenic, and antioxidant agents. The study found that some derivatives exhibited significant inhibitory activity against human cancer cell lines and potential as antiangiogenic agents (Kamble et al., 2015).
Environmental and Agricultural Applications
- Hilton et al. (1969) investigated the modes of action of pyridazinone herbicides, identifying their inhibitory effects on photosynthesis in plants. This research contributed to understanding the phytotoxicity mechanisms of pyridazinone derivatives and their applications in weed control (Hilton et al., 1969).
Propriétés
IUPAC Name |
6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-5-4-6-17(12-14)13-22-20(23)10-9-19(21-22)18-8-7-15(2)11-16(18)3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHDFHWTRLXHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2760101.png)

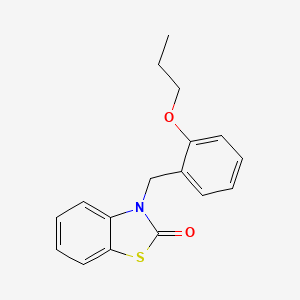
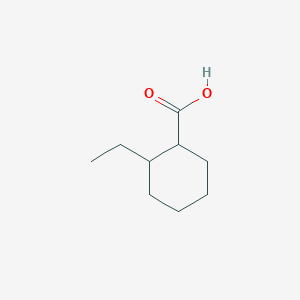


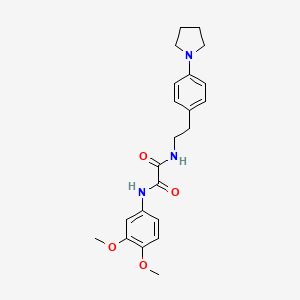

![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)
